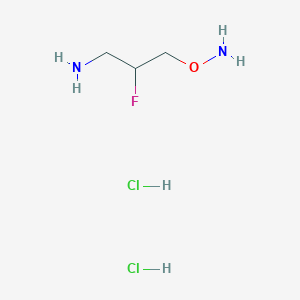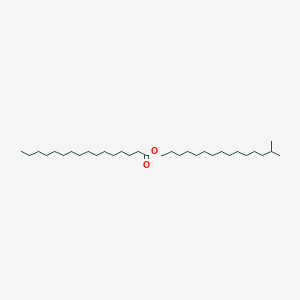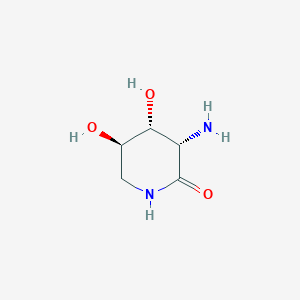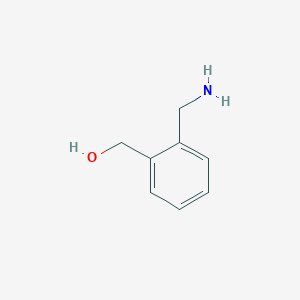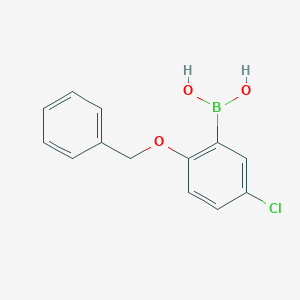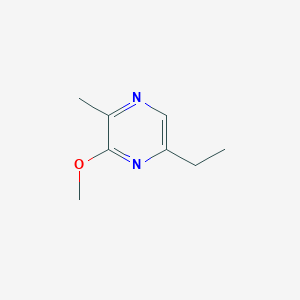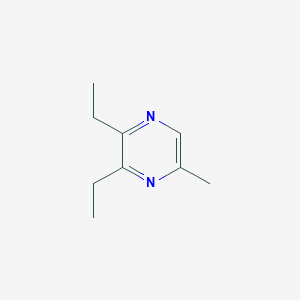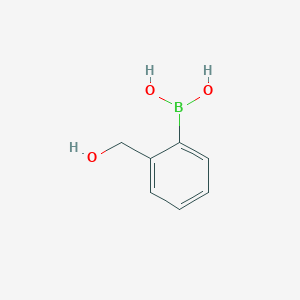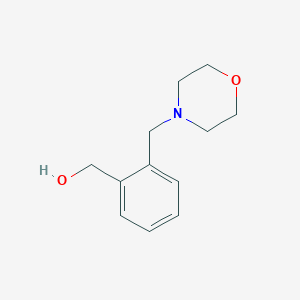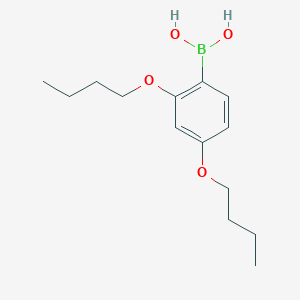
(2,4-二丁氧基苯基)硼酸
描述
(2,4-Dibutoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The unique feature of boronic acids is their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them valuable in various chemical reactions and applications in material science.
Synthesis Analysis
Boronic acids, including (2,4-Dibutoxyphenyl)boronic acid, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a widely used method for creating carbon-carbon bonds between aryl halides and boronic acids .
Molecular Structure Analysis
The molecular structure of (2,4-Dibutoxyphenyl)boronic acid includes a phenyl ring with two butoxy groups at the 2 and 4 positions, and a boronic acid group. The boronic acid group is capable of forming reversible bonds with diols, which is a key feature that influences its reactivity and applications in molecular self-assembly .
Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. One of the most significant is their role in the Suzuki coupling, which is used to synthesize biphenyls and other complex aromatic compounds . Additionally, boronic acids can catalyze dehydrative condensation reactions between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests that similar ortho-substituted boronic acids might share this catalytic ability .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible bonds with diols. This property is utilized in the construction of complex molecular architectures, such as macrocycles, cages, and polymers, through one-pot reactions that rely on reversible condensation . The reversibility of these interactions is crucial for the formation of thermodynamically stable structures and allows for the correction of errors during the assembly process .
科学研究应用
碳水化合物识别和传感
(2,4-二丁氧基苯基)硼酸是硼酸类化合物的一种,以其结合碳水化合物的能力而闻名。这种特性被利用在设计用于细胞表面糖蛋白的受体和传感器中。一项研究发现,邻位羟基烷基芳基硼酸,包括(2,4-二丁氧基苯基)硼酸,可以在生理条件下与己糖苷形成络合物,特别是通过它们的4,6-二醇。这种行为对于开发能够选择性识别细胞表面糖蛋白的寡聚体受体至关重要(Dowlut & Hall, 2006)。
荧光化学传感器
(2,4-二丁氧基苯基)硼酸在荧光化学传感器领域也很重要。硼酸,包括(2,4-二丁氧基苯基)硼酸,与二醇相互作用形成环状结构,使它们成为检测碳水化合物和生物活性物质的荧光传感器中的有效报告物质。这些传感器用于各种应用,包括生物医学诊断(Huang et al., 2012)。
传感和治疗应用
硼酸与二醇和氟化物或氰化物等路易斯碱的多功能相互作用使它们在各种传感应用中得以应用。这包括均相测定和异相检测,可应用于传感材料的界面或样品的体积内。此外,这些相互作用被用于生物标记、蛋白质操作和修饰、分离以及治疗药物的开发(Lacina, Skládal, & James, 2014)。
硼酸催化反应
(2,4-二丁氧基苯基)硼酸可用作各种有机反应的催化剂。硼酸可以与羟基形成可逆共价键,从而在有机反应中实现亲电和亲核激活模式。这种催化性质用于从胺中形成酰胺、环加成、与不饱和羧酸的共轭加成以及选择性的Friedel-Crafts类型反应(Hall, 2019)。
生物医学和制药应用
在生物医学领域,(2,4-二丁氧基苯基)硼酸衍生物在治疗各种疾病,包括艾滋病、肥胖症、糖尿病和癌症方面具有潜在应用。硼酸含有聚合物的独特反应性、溶解性和响应性使它们在为这些应用准备新的生物材料方面具有价值(Cambre & Sumerlin, 2011)。
安全和危害
While specific safety data for “(2,4-Dibutoxyphenyl)boronic acid” is not available, boronic acids are generally considered harmful if swallowed . They can cause skin and eye irritation, and inhalation can lead to respiratory issues . It is recommended to use personal protective equipment when handling boronic acids and to avoid dust formation .
属性
IUPAC Name |
(2,4-dibutoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11,16-17H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMDQYKUFKOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584631 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dibutoxyphenyl)boronic acid | |
CAS RN |
870778-89-5 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibutoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
